molecular formula C8H6N2O2 B014267 3-Nitrophenylacetonitrile CAS No. 621-50-1

3-Nitrophenylacetonitrile

Cat. No. B014267
CAS RN: 621-50-1
M. Wt: 162.15 g/mol
InChI Key: WAVKEPUFQMUGBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Nitrophenylacetonitrile can be synthesized through several methods, including the reaction of nitrobenzene derivatives with acetonitrile under certain conditions. One versatile approach involves the Michael addition of arylacetonitriles to α,β-unsaturated aldehydes in the presence of a nitro group, which acts as a temporary activating group, facilitating further transformations (Cid et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-nitrophenylacetonitrile and its derivatives has been extensively studied. These studies reveal the influence of the nitro and cyano groups on the molecular geometry and intermolecular interactions. For example, in various nitro-substituted phenylacetonitriles, different arrangements of molecules are observed due to O...H and N(cyano)...H interactions, highlighting the structural diversity of these compounds (Boitsov et al., 2002).

Chemical Reactions and Properties

3-Nitrophenylacetonitrile participates in a range of chemical reactions, offering pathways to various organic compounds. Its reactivity is influenced by the nitro group, which can undergo reduction, and the nitrile group, which can be hydrolyzed or involved in nucleophilic addition reactions. For instance, the compound has been used in the synthesis of carbazole derivatives via Ru3(CO)12-catalyzed reductive carbonylation (Crotti et al., 1991).

Scientific Research Applications

  • Organocatalytic Conjugate Additions : Nitrophenylacetonitriles enable enantioselective organocatalytic conjugate additions, facilitating the synthesis of diastereomerically pure disubstituted lactones in high yield and optical purity (Cid et al., 2010).

  • Carcinogenic Potential of Nitrosated Compounds : Nitrosated chloroindoles and nitrosated indole-3-acetonitrile are mutagens and agents with potential tumor-promoting capacity, as demonstrated in vitro (Tiedink et al., 1991).

  • Antibacterial Activity : The compound 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile shows antibacterial activity against various human pathogenic microorganisms (Uzun et al., 2019).

  • Reductive Carbonylation : The Ru3(CO)12-catalyzed reductive carbonylation of 2-nitrobiphenyl in acetonitrile leads to the synthesis of carbazole and 2-aminobiphenyl, with its crystal structure determined (Crotti et al., 1991).

  • Synthesis of Acetamides : A facile synthetic method for N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides using trifluoroacetic acid offers lower catalyst costs and simpler posttreatment (Tian et al., 2014).

  • Chromogenic Chemosensor : The anionic chromogenic chemosensor 3a selectively detects cyanide in acetonitrile-water mixtures, with CN- being the only anion capable of causing a change in color (Marini et al., 2010).

  • Protein Nitration and Liver Damage : Cyp2E1 plays a key role in 3-NT formation, protein degradation, and liver damage during acetaminophen toxicity, independent of nitric oxide synthase activation (Abdelmegeed et al., 2010).

  • Solubility Modeling and Thermodynamics : The solubility and thermodynamic dissolution properties of p-nitrophenylacetonitrile in monosolvents are temperature-dependent (Chen et al., 2019).

  • Synthesis of Benzisoxazoles : A method provides a moderate-to-good yield of 3-aryl-2,1-benzisoxazoles from nitroarenes and benzylic C-H acids in aprotic media, with strong bases and silylating agents promoting the synthesis (Wieclaw et al., 2015).

  • Electrochemical Generation of Free Radicals : The electrochemical generation of the nitrobenzene anion radical in acetonitrile offers advantages over conventional alkali metal reductions (Geske & Maki, 1960).

properties

IUPAC Name

2-(3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVKEPUFQMUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211151
Record name Acetonitrile, (m-nitrophenyl)-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenylacetonitrile

CAS RN

621-50-1
Record name (3-Nitrophenyl)acetonitrile
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Record name Acetonitrile, (m-nitrophenyl)-
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Record name 621-50-1
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Record name Acetonitrile, (m-nitrophenyl)-
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Record name 3-nitrophenylacetonitrile
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Synthesis routes and methods I

Procedure details

A solution of 1-(bromomethyl)-3-nitrobenzene (30 g, 0.139 mol) and NaCN (10.21 g, 0.208 mol) in DMF (150 mL) was stirred at 50° C. for 5 hrs. The mixture was poured into water and extracted with ethyl acetate. The combined organic layer were dried, concentrated and purified by silica-gel column chromatography (PE:EA 20:1˜6:1) to give compound 2-(3-nitrophenyl)acetonitrile (9.9 g, yield 44%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
10.21 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(bromomethyl)-3-nitrobenzene (30 g, 0.14 mol) in DMF (200 mL) was heated to 70° C., then sodium cyanide (17 g, 0.21 mol) was added slowly. The reaction mixture was stirred at 70° C. for 5 hours. The reaction was terminated by addition of water. The aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate. The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give 2-(3-nitrophenyl)acetonitrile (12.5 g, yield 33%). 1H NMR: 400 MHz CDCl3 δ 8.15-8.14 (m, 2H), 7.66-7.64 (m, 1H), 7.56-7.52 (m, 1H), 3.82 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Z Wang, J Kang, M Yu - Journal of Chemical Research, 2007 - journals.sagepub.com
… Moreover, the reactivity of 4nitrophenylacetonitrile is better than 3-nitrophenylacetonitrile and they were all superior to 4-chlorophenylacetonitrile. 4Chlorophenylacetonitrile did not react …
L Panzella, P Di Donato, S Comes, A Napolitano… - Tetrahedron letters, 2005 - Elsevier
Reaction of 3-nitrotyrosine with HOCl in aqueous phosphate buffer (pH7.4) leads to a mixture of extractable products, including 3,5-di(4-hydroxy-3-nitrophenyl)pyridine (15% isolated …
TJN Watson, SW Horgan, RS Shah… - … Process Research & …, 2000 - ACS Publications
… During that time, the 3-nitrophenylacetonitrile was not completely in solution as evident from … -1H-indole-2-carboxylate (5) and 3-nitrophenylacetonitrile began to decrease, and ethyl-(Z)-…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
M Yu, W Wen, Z Wang - Synthetic communications, 2006 - Taylor & Francis
… Unfortunately, 3‐nitrophenylacetonitrile and 4‐methoxyphenylacetonitrile consistently give poor conversion and poor yields of the corresponding esters. …
MR Degraffenreid, S Bennett, S Caille… - The Journal of …, 2007 - ACS Publications
… The substrates limiting the scope of this method were the 4-nitrophenylacetonitrile (entry 19) and 3-nitrophenylacetonitrile (entry 20), which gave only trace or no desired product. …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
J Yao, X Liu, P He, Y Zhu, X Lian… - … –A European Journal, 2013 - Wiley Online Library
… The reaction between 3-nitrophenylacetonitrile (pK a =18.1)8b and para-substituted alkylidene malonate 2 d gave a relatively higher ee value (Table 3, entry 6 versus Table 2, entry 4). …
Y Zhao, FG Bordwell - The Journal of Organic Chemistry, 1996 - ACS Publications
… Figure 5 Reduction potential of 3-nitrophenylacetonitrile in DMSO, referenced to Ag/AgI couple. The scan rate was 100 mV/s, and Et 4 N + BF 4 - was the supporting electrolyte. …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
S Maiti, JH Kwon, SP Hong, HS Kwon, J Kim… - Bulletin of the Korean … - Wiley Online Library
… Alkylations of the commercially available 3-nitrophenylacetonitrile (19) with methyl iodide or 1,2-dibromoethane gave 20a or 20b, respectively. The carboxylic acids 21 could be …
JR Baker, PJ Cossar, MAT Blaskovich, AG Elliott… - Molecules, 2022 - mdpi.com
Five focused compound libraries (forty-nine compounds), based on prior studies in our laboratory were synthesized and screened for antibiotic and anti-fungal activity against S. aureus, …
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk
K Nandy - 2009 - rex.libraries.wsu.edu
Carboxylic acids have long been known to exist primarily as dimers[1]. This is true in all phases: solid [2, 3, 4], liquid [5] and gas [6, 7, 8]. Some studies have shown the existence of …
Number of citations: 0 rex.libraries.wsu.edu

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